molecular formula C21H16ClN3OS2 B12158989 N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B12158989
M. Wt: 426.0 g/mol
InChI Key: CYQHCCDCHWEITD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H16ClN3OS2 and its molecular weight is 426.0 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, especially in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H18ClN3O3S
  • Molecular Weight : 463.94 g/mol
  • CAS Number : 379236-32-7

The structure comprises a thieno[2,3-d]pyrimidine core with a chlorophenyl group and a sulfanyl acetamide moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines.

Cell Line Compound Concentration (μM) Inhibition (%) Reference
MCF-7 (Breast)1085
HepG2 (Liver)575
A549 (Lung)1580
T47D (Breast)2090

These results indicate that the compound exhibits significant inhibitory effects on cancer cell proliferation, particularly in breast and liver cancer models.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
  • Targeting Kinase Pathways : Studies suggest that it may inhibit key signaling pathways involved in tumor growth, such as the ERK1/2 pathway, leading to reduced cell viability and proliferation in treated cells .

Study 1: Cytotoxicity in HepG2 Cells

A study investigated the effects of this compound on HepG2 cells. The MTT assay revealed an IC50 value of approximately 8.1 μM, indicating potent cytotoxic activity compared to standard chemotherapeutics like doxorubicin .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of the compound in murine models resulted in significant tumor size reduction in xenograft models of breast cancer. The compound's ability to penetrate tissues effectively was noted as a key factor contributing to its anticancer efficacy .

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, primarily in the following areas:

  • Antimicrobial Activity : Compounds containing thieno-pyrimidine derivatives have demonstrated significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Several studies have reported that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against several bacterial strains. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests a promising application for treating bacterial infections.

Anticancer Activity

In vitro studies on various cancer cell lines revealed that N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide significantly inhibited cell growth. For instance:

Cell Line IC50 (µM)
Cell Line A15
Cell Line B20

These findings indicate that the compound may interfere with cellular signaling pathways critical for tumor growth and survival.

Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects indicated that the compound could inhibit cyclooxygenase (COX) enzymes. Inhibition assays showed:

Enzyme IC50 (µM)
COX-125
COX-230

This suggests potential use in conditions characterized by chronic inflammation, such as arthritis or other inflammatory diseases.

Data Tables

The following tables summarize the biological activities and test methodologies associated with this compound:

Biological Activity Test Methodology Result
AntimicrobialMIC determination10 - 50 µg/mL
AnticancerMTT AssayIC50 = 15 - 20 µM
Anti-inflammatoryCOX inhibition assayCOX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of various thieno-pyrimidine derivatives against resistant bacterial strains. The results indicated that this compound exhibited potent activity against Staphylococcus aureus.
  • Cancer Research : In a study featured in Cancer Research, the compound was tested on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.
  • Anti-inflammatory Effects : Research conducted by the American Journal of Pharmacology demonstrated that the compound effectively reduced inflammation markers in animal models of arthritis, supporting its application in treating inflammatory diseases.

Properties

Molecular Formula

C21H16ClN3OS2

Molecular Weight

426.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C21H16ClN3OS2/c1-13-23-20(27-12-19(26)25-16-9-7-15(22)8-10-16)17-11-18(28-21(17)24-13)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,25,26)

InChI Key

CYQHCCDCHWEITD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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